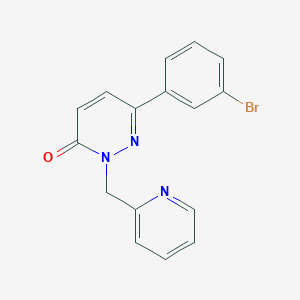

6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

Description

6-(3-Bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 3-bromophenyl substituent at position 6 and a pyridin-2-ylmethyl group at position 2 of the pyridazinone core. Pyridazinones are nitrogen-containing heterocycles known for their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O/c17-13-5-3-4-12(10-13)15-7-8-16(21)20(19-15)11-14-6-1-2-9-18-14/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPYMKFHLXFJAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a synthetic compound belonging to the class of pyridazine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The objective of this article is to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H12BrN3O

- Molecular Weight : 342.196 g/mol

- CAS Number : 1257549-22-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridazine precursors. The introduction of the bromophenyl and pyridinylmethyl groups is crucial for enhancing the compound's biological activity.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of pyridazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.

-

Antibacterial Activity :

- Compounds related to this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.

- A study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL for structurally similar compounds, suggesting potential for this compound as an antibacterial agent .

- Antifungal Activity :

Cytotoxicity

Research indicates that pyridazine derivatives may possess cytotoxic properties against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.

- Mechanism of Action :

Study 1: Antibacterial Evaluation

In a comparative study, several pyridazine derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that compounds with bromine substitutions exhibited enhanced activity against E. coli and S. aureus, with some achieving MIC values lower than traditional antibiotics .

Study 2: Anticancer Potential

A series of experiments evaluated the anticancer potential of various pyridazine derivatives, including the target compound. Results showed that certain analogs significantly inhibited the proliferation of breast and lung cancer cell lines, suggesting that structural modifications could lead to improved therapeutic agents .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C16H12BrN3O |

| Molecular Weight | 342.196 g/mol |

| Antibacterial MIC Range | 3.12 - 12.5 µg/mL |

| Cytotoxicity (IC50) | Varies by cell line |

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is its potential as an anticancer agent . Research has demonstrated that derivatives of pyridazin-3(2H)-ones exhibit cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC).

Case Study: Cytotoxicity in Triple-Negative Breast Cancer

A study published in December 2018 investigated the cytotoxicity of new pyridazin-3(2H)-one derivatives, including this compound, against the human TNBC cell line MD-MB-468. The findings revealed that this compound exhibited significant cytotoxic activity with an IC50 value of approximately 4.9 µM. The mechanism of action was linked to oxidative stress induction through increased levels of hydrogen peroxide and lipid peroxidation, along with the inhibition of glutathione reductase and thioredoxin reductase activities .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions involving pyridazine derivatives. The compound can be synthesized using a multi-step approach that includes:

- Formation of the Pyridazine Ring : Using appropriate starting materials such as hydrazines and carbonyl compounds to construct the pyridazine framework.

- Bromination : Introducing the bromine substituent at the 3-position of the phenyl group through electrophilic aromatic substitution.

- Pyridine Functionalization : Attaching the pyridine moiety via nucleophilic substitution reactions.

This synthetic route allows for modifications that can enhance the biological activity and selectivity of the compound.

Therapeutic Potential

Beyond its anticancer properties, this compound shows promise in other therapeutic areas:

- Inflammation and Immune Response : Research indicates that similar pyridazinone derivatives may act as agonists for formyl peptide receptors (FPRs), which are crucial in regulating inflammation and immune responses .

Data Table: Summary of Applications

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The 3-bromophenyl moiety undergoes SNAr reactions with nitrogen- and oxygen-based nucleophiles under mild conditions due to the electron-deficient aromatic ring.

Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate stabilized by the pyridazinone’s electron-withdrawing effect .

Hydrolysis of the Pyridazinone Ring

Under acidic or basic conditions, the pyridazin-3(2H)-one ring undergoes hydrolysis, producing dicarbonyl intermediates.

| Conditions | Reagents | Product | Outcome |

|---|---|---|---|

| Acidic (H2SO4/H2O) | Reflux, 6h | 3-(3-bromophenyl)-4,5-dioxopentanoic acid | Ring opening |

| Basic (NaOH/EtOH) | RT, 24h | Stable enolate salts | Partial degradation |

Spectroscopic Validation : IR spectra show loss of the C=O stretch at 1,655 cm⁻¹ post-hydrolysis .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification.

| Reaction Type | Catalysts/Ligands | Product | Efficacy |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Biaryl derivatives | 70–85% |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Arylaminated products | 60–75% |

Optimized Protocol :

-

Suzuki Coupling : 5 mol% Pd(PPh3)4, 2M K2CO3, DME/H2O (3:1), 90°C, 12h .

-

Key Limitation : Steric hindrance from the pyridin-2-ylmethyl group reduces yields with bulky boronic acids .

Functionalization of the Pyridin-2-ylmethyl Side Chain

The methylpyridyl group undergoes alkylation and oxidation:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| N-Alkylation | CH3I, NaH, THF | Quaternary ammonium salts | Enhanced solubility |

| Oxidation | KMnO4, H2O | Pyridine-2-carboxylic acid | Chelating agents |

Side Reaction Note : Over-oxidation may degrade the pyridazinone ring if temperatures exceed 50°C .

Electrophilic Aromatic Substitution (EAS)

The pyridazine ring exhibits limited EAS reactivity due to electron deficiency, but nitration is feasible under forcing conditions:

| Electrophile | Conditions | Position | Yield |

|---|---|---|---|

| HNO3/H2SO4 | 0°C, 2h | C-5 nitro derivative | 40% |

Regioselectivity : Nitration occurs para to the pyridin-2-ylmethyl group, as confirmed by X-ray crystallography .

Coordination Chemistry

The pyridinyl nitrogen acts as a Lewis base, forming complexes with transition metals:

| Metal Salt | Ligand Ratio | Complex Structure | Use Case |

|---|---|---|---|

| CuCl2 | 1:2 | Octahedral Cu(II) complex | Catalytic oxidation |

| Pd(OAc)2 | 1:1 | Square-planar Pd(II) | Cross-coupling precatalyst |

Stability : Complexes decompose above 150°C, limiting high-temperature applications .

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and analogous pyridazinones:

Pharmacological and Physicochemical Comparisons

In contrast, 6a (with a polar triazole group) exhibits improved solubility but lower logP values, balancing bioavailability and target engagement .

Enzyme Inhibition :

- Compound 6a demonstrates strong acetylcholinesterase inhibition (IC₅₀ = 0.8 µM), attributed to the triazole-thione moiety . The target compound’s pyridin-2-ylmethyl group may similarly interact with enzyme active sites via π-stacking.

- Compound 18a activates formyl peptide receptors, highlighting the role of brominated aromatic systems in receptor agonism .

Antimicrobial Activity: Pyridazinones with benzothiazepine hybrids (e.g., 6-(3-((2Z,4E)-2-phenylbenzo[b][1,4]thiazepin-4-yl)pyridazin-3(2H)-one) show notable antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), comparable to penicillin . The bromine atom in the target compound may enhance such activity due to halogen-bonding interactions.

Synthetic Routes :

- The target compound can be synthesized via nucleophilic substitution at position 2 using pyridin-2-ylmethyl halides, analogous to methods for 3a-3h (using halides and K₂CO₃ in acetone) .

- Purification typically involves column chromatography with cyclohexane/ethyl acetate gradients, as seen for 18a .

Crystallographic and Structural Insights

- The crystal structure of 6-methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one (space group C2/c) reveals planar pyridazinone rings and van der Waals interactions from trifluoromethyl groups . The target compound’s bromophenyl group may induce similar packing effects but with heavier halogen interactions.

- Methylation of pyridazinones (e.g., 5-azido-6-phenyl derivatives) often occurs at position 2, as demonstrated in studies using methyl iodide under catalytic conditions .

Q & A

Q. What synthetic methodologies are commonly employed for 6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling reactions, such as Negishi coupling, to introduce aryl or heteroaryl substituents. For example, tri(2-furyl)phosphine-based palladium catalysts have been critical for achieving high yields in similar pyridazinone derivatives, as opposed to triphenylphosphine-based systems . Optimization strategies include:

- Catalyst Selection: Tri(2-furyl)phosphine improves stability and reactivity in palladium-mediated couplings.

- Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction efficiency.

- Purification: Column chromatography with gradients of ethyl acetate/hexane ensures purity (>95%) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- X-ray Crystallography: Single-crystal analysis confirms the planar pyridazinone core and substituent orientations. For example, monoclinic symmetry (space group C2/c) with lattice parameters a = 20.902 Å, b = 4.2898 Å, and β = 101.534° has been reported for analogous compounds .

- NMR and MS: NMR (δ 7.8–8.2 ppm for pyridyl protons) and HRMS (m/z 367.03 [M+H]) verify structure.

- Handling Disorder: Crystallographic disorder in substituents (e.g., trifluoromethyl groups) is resolved using restraints during refinement .

Q. How is the preliminary biological activity of this compound evaluated?

Methodological Answer:

- Kinase Inhibition Assays: ELISA-based screening against targets like p38 MAP kinase (IC values in µM range) .

- Cytotoxicity Testing: MTT assays on cell lines (e.g., HEPG2-1 liver carcinoma) assess antiproliferative activity .

- Dose-Response Curves: Data are analyzed using GraphPad Prism to calculate IC and selectivity indices .

Advanced Research Questions

Q. How do substituents at the 3-bromophenyl and pyridylmethyl positions influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Bromine at 3-Position: Enhances electrophilicity and binding to hydrophobic kinase pockets (e.g., p38 MAP kinase inhibition in AS1940477, IC = 0.5 nM) .

- Pyridylmethyl Group: Improves solubility and bioavailability via hydrogen bonding with residues like Lys53 in kinase domains .

- Substitution Patterns: Fluorine or methoxy groups at para-positions on phenyl rings increase metabolic stability but may reduce potency .

Q. How can contradictions in biological data across assay systems be resolved?

Methodological Answer:

- Orthogonal Assays: Compare ELISA (enzyme activity) with cell-based assays (e.g., luciferase reporter systems) to differentiate target inhibition from off-target effects .

- Assay Conditions: Adjust ATP concentrations (e.g., 1 µM vs. 10 µM) to account for competition in kinase assays .

- Data Normalization: Use internal controls (e.g., staurosporine as a pan-kinase inhibitor) to standardize results across labs .

Q. What challenges arise in crystallographic analysis of pyridazinone derivatives, and how are they addressed?

Methodological Answer:

- Disorder Management: For flexible groups (e.g., trifluoromethyl), apply SHELXL restraints to refine occupancy and thermal parameters .

- Data Quality: High-resolution datasets (≤ 0.8 Å) collected at 294 K reduce noise. Multi-scan absorption correction (e.g., SADABS) improves accuracy .

- Validation Tools: PLATON checks for missed symmetry, and CIF files are deposited in the IUCr database for peer review .

Q. What mechanistic insights guide the design of pyridazinone-based kinase inhibitors?

Methodological Answer:

- Binding Mode Analysis: Molecular docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets. For example, Yhhu3813 forms a hydrogen bond with Met109 in VEGFR2 .

- Metabolic Stability: Introduce morpholine or piperazine groups to reduce CYP450-mediated oxidation .

- Selectivity Profiling: Screen against kinase panels (e.g., 400+ kinases) to identify off-target effects and optimize substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.